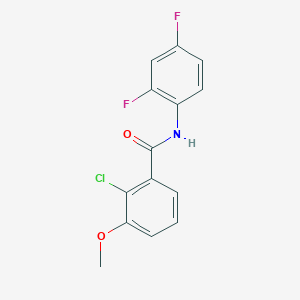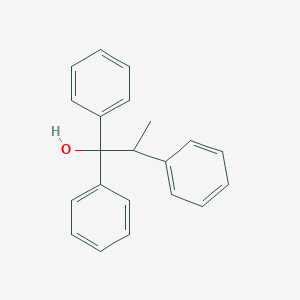![molecular formula C22H20N2 B11960850 N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine CAS No. 20256-90-0](/img/structure/B11960850.png)
N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine typically involves the condensation of 4-methylbenzaldehyde with 4-methylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine exerts its effects involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-1-[4-[(4-methylphenyl)aminomethyl]phenyl]methanamine
- N-(4-methylphenyl)-1-[4-[(4-methylphenyl)hydroxymethyl]phenyl]methanol
Uniqueness
Compared to similar compounds, N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine is unique due to its imine groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where reversible covalent interactions are desired, such as in the design of enzyme inhibitors or molecular probes.
Propriétés
Numéro CAS |
20256-90-0 |
|---|---|
Formule moléculaire |
C22H20N2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H20N2/c1-17-3-11-21(12-4-17)23-15-19-7-9-20(10-8-19)16-24-22-13-5-18(2)6-14-22/h3-16H,1-2H3 |
Clé InChI |
ROQLXPPNAATARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


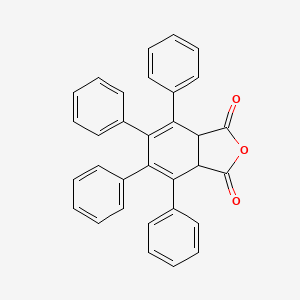

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
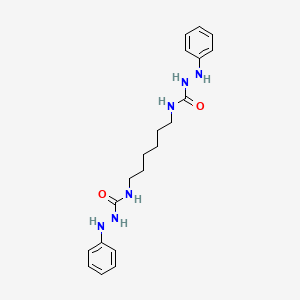




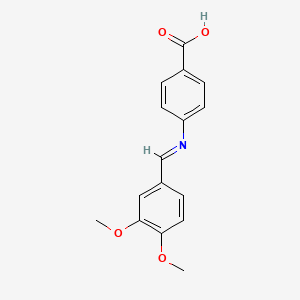
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11960843.png)
